molecular formula C13H8ClNOS B3330323 3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile CAS No. 685120-60-9

3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile

Cat. No. B3330323
CAS RN: 685120-60-9
M. Wt: 261.73 g/mol
InChI Key: QMYPMSIIPXZTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of thienyl ketones. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit significant anti-inflammatory and anti-cancer activities. It has been reported to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
In organic synthesis, 3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile has been used as a key intermediate in the synthesis of various biologically active compounds. It has been reported to undergo various chemical transformations, such as nucleophilic addition, oxidation, and reduction, to form a wide range of derivatives.
In material science, 3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile has been used as a building block for the synthesis of novel organic materials, such as polymers and dendrimers. It has been reported to exhibit good thermal stability and to have potential applications in the field of optoelectronics.

Mechanism Of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile is not fully understood. However, it has been reported to exert its anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and by inducing apoptosis in cancer cells. It has also been reported to modulate the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can induce apoptosis in cancer cells. In addition, it has been reported to modulate the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory and cancer pathways.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile in lab experiments include its high yield of synthesis, good thermal stability, and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to explore its potential as a building block for the synthesis of novel organic materials, such as polymers and dendrimers. Furthermore, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, 3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.

properties

IUPAC Name

3-[5-(4-chlorophenyl)thiophen-2-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-10-3-1-9(2-4-10)12-5-6-13(17-12)11(16)7-8-15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYPMSIIPXZTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(4-Chlorophenyl)thiophen-2-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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